N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S3 and its molecular weight is 497.65. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed through molecular hybridization. These compounds, synthesized from aryl thioamides, were evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among them, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests with MS GyrB IC50 of 24.0 ± 2.1 μM, 79% inhibition of MTB DNA gyrase at 50 μM, MTB MIC of 28.44 μM, and no cytotoxicity at 50 μM (Jeankumar et al., 2013).
QSAR Studies on Benzothiazoles
A study involving several derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thioureas explored their structure-activity relationships (QSAR) using semiempirical molecular orbital theory and density functional theory. This research aimed to understand the molecular basis of the activity of these compounds, focusing on amide substituents and their effects on molecular activity (Al-Masoudi et al., 2011).
Novel Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes. A series of benzo[d]thiazole-2-carboxamides were prepared and assessed for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This study highlights the therapeutic potential of these compounds in treating tuberculosis, with several showing promising MIC values in the low μM range (Pancholia et al., 2016).
Heterocyclic Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides highlights the biological activities of such compounds. This work demonstrates the process of converting organic acids into esters, hydrazides, and ultimately, 1,3,4-oxadiazole-2-thiols, showcasing the diverse applications of these heterocyclic compounds in medicinal chemistry and drug design (Khalid et al., 2016).
Future Directions
The future directions for the study of benzothiazole derivatives could involve further exploration of their potential applications in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the breakdown of anandamide, a neurotransmitter involved in pain, mood, appetite, and other physiological processes .
Mode of Action
N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide interacts with FAAH by binding to its active site, inhibiting the enzyme’s ability to break down anandamide . This results in increased levels of anandamide in the body, enhancing its effects .
Biochemical Pathways
The inhibition of FAAH by N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide affects the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By increasing anandamide levels, the compound can potentially enhance these processes .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide’s action primarily involve the enhancement of anandamide’s effects. By inhibiting FAAH, the compound increases anandamide levels, potentially leading to enhanced pain relief, mood elevation, and appetite stimulation .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide. For instance, the compound’s affinity data was measured at a pH of 8.0 and a temperature of 2°C . Changes in these conditions could potentially affect the compound’s interaction with FAAH and its overall effectiveness .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRTFNSGYIOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.